4-Methoxy-1,3-benzenediol 3-Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-hydroxy-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRTWUHDOCDAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741116 | |
| Record name | 5-Hydroxy-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99179-72-3 | |
| Record name | 5-Hydroxy-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 4 Methoxy 1,3 Benzenediol 3 Acetate
Direct Acetylation of 4-Methoxy-1,3-benzenediol
The most straightforward approach to 4-Methoxy-1,3-benzenediol 3-Acetate involves the direct acetylation of 4-Methoxy-1,3-benzenediol. This method focuses on the selective acylation of one of the two hydroxyl groups present on the benzene (B151609) ring.
Catalyst-Mediated Techniques and Their Influence on Yield and Selectivity
The acetylation of phenols is a fundamental transformation in organic synthesis, and a variety of catalysts have been developed to facilitate this reaction with high efficiency and selectivity. semanticscholar.org The choice of catalyst plays a crucial role in determining the yield and, importantly, the regioselectivity of the acetylation of 4-Methoxy-1,3-benzenediol.
Commonly, acetylation is carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst. researchgate.net Basic catalysts, such as pyridine, can be effective, though their use can be complicated by issues of toxicity and environmental impact. imist.ma Acid catalysts, including both Brønsted and Lewis acids, are also widely employed. Heteropolyacids, for instance, have been shown to be effective and environmentally friendly catalysts for acetylation reactions. semanticscholar.org Their strong acidity, comparable to superacids, allows for the efficient activation of the acetylating agent. semanticscholar.org
The regioselectivity of the acetylation—that is, whether the acetyl group attaches to the hydroxyl group at position 1 or 3—is influenced by the electronic and steric environment of the hydroxyl groups. The methoxy (B1213986) group at position 4 is an electron-donating group, which can influence the acidity and nucleophilicity of the adjacent hydroxyl groups. The choice of catalyst can modulate this inherent reactivity to favor the formation of the desired 3-acetate isomer.
For instance, the use of certain metal salts as catalysts has been explored for the acylation of phenols. scispace.com While specific data on the catalytic performance for 4-Methoxy-1,3-benzenediol is not extensively detailed in the provided results, the general principles of phenol (B47542) acetylation suggest that catalysts can influence the reaction outcome.
Below is an interactive table summarizing various catalysts used in the acetylation of phenols, which provides a general reference for potential application in the synthesis of this compound.
| Catalyst Type | Examples | General Observations |
| Basic Catalysts | Pyridine, Triethylamine | Effective but can have toxicity and environmental concerns. imist.ma |
| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | Strong acids that can promote the reaction but may lead to side reactions. |
| Heteropolyacids | Preyssler, Wells-Dawson, Keggin types | Green, reusable, and highly acidic catalysts. semanticscholar.org |
| Metal Salts | CoCl₂, ZnCl₂, RuCl₃, Sc(OTf)₃, Cu(OTf)₂ | Can offer high yields and selectivity under specific conditions. scispace.com |
| Solid Acid Catalysts | Silica (B1680970) Sulfuric Acid | Heterogeneous catalyst, allowing for easy separation and reuse. scispace.com |
Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes
The optimization of reaction conditions, specifically the choice of solvent and the reaction temperature, is critical for maximizing the yield and selectivity of the acetylation process. researchgate.net The solvent can significantly influence the reaction rate and the solubility of the reactants and catalyst. researchgate.net
Solvent-free conditions have gained attention as a green chemistry approach, often leading to faster reactions and easier product isolation. jmchemsci.commdpi.com In some cases, reactions can be carried out using the reactants themselves or on solid supports like clays (B1170129) or zeolites. jmchemsci.com For the acetylation of phenols, solvent-free methods using acetic anhydride have been shown to be effective, sometimes at room temperature or with moderate heating. jmchemsci.commdpi.com
Temperature is another key parameter. While some acetylations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield. researchgate.net For example, in one study on de-acetylation, increasing the temperature from an optimized condition to 80°C in a different solvent led to a 90% product yield where it had previously been 0%. researchgate.net The use of microwave irradiation has also been explored as a way to rapidly heat reactions and accelerate reaction times, with optimization of power and flow rate being important factors. nii.ac.jp
The following table outlines the general effects of solvent and temperature on acetylation reactions.
| Parameter | Effect on Reaction | Examples/Observations |
| Solvent | Influences solubility, reaction rate, and can mediate catalyst activity. | Polar aprotic solvents like DMF or acetonitrile (B52724) are common. Solvent-free conditions are a greener alternative. jmchemsci.commdpi.com |
| Temperature | Affects reaction rate and can influence selectivity. | Reactions can range from room temperature to reflux conditions. Microwave heating can significantly reduce reaction times. researchgate.netnii.ac.jp |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com In the context of synthesizing this compound, several green chemistry strategies can be applied.
One key principle is the use of greener solvents or the elimination of solvents altogether. jmchemsci.com Water has been explored as a solvent for acylation reactions, offering an environmentally benign alternative to traditional organic solvents. researchgate.net Solvent-free reactions, as mentioned earlier, are another important green approach. jmchemsci.commdpi.com
The use of reusable and non-toxic catalysts is also a cornerstone of green chemistry. semanticscholar.org Heterogeneous catalysts, such as silica sulfuric acid or hydrotalcite, are advantageous because they can be easily separated from the reaction mixture by filtration and potentially reused, reducing waste. researchgate.netscispace.com The development of catalyst-free reaction conditions further enhances the green credentials of a synthetic method. mdpi.com
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. imist.ma Reactions that proceed with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts.
Multi-Step Synthetic Pathways to this compound
In cases where direct acetylation is not feasible or does not provide the desired regioselectivity, multi-step synthetic pathways can be employed. These routes often involve the synthesis of a precursor molecule followed by strategic functional group transformations.
Precursor Synthesis and Regioselective Functional Group Transformations
Multi-step syntheses allow for greater control over the final structure by introducing functional groups in a specific order. ysu.eduimperial.ac.ukpcbiochemres.comnumberanalytics.com For example, a precursor to 4-Methoxy-1,3-benzenediol could be synthesized with one of the hydroxyl groups protected. This protecting group would prevent that hydroxyl from reacting during the acetylation step, thus ensuring the desired regioselectivity. After acetylation, the protecting group can be removed to yield the final product.
The synthesis of precursors can involve a variety of organic reactions. For instance, a synthetic route to a related compound, 4-methoxyisophthalohydrazide, started from 4-methylphenol and involved several steps including acetylation, Fries rearrangement, methylation, and subsequent transformations. nih.gov Such multi-step sequences allow for the precise placement of functional groups.
Regioselective functional group transformations are key in these pathways. ysu.eduimperial.ac.ukpcbiochemres.comnumberanalytics.com For polyhydroxyphenols, the differential reactivity of the hydroxyl groups can be exploited. scispace.com For example, the use of bulky reagents or catalysts can favor reaction at the less sterically hindered hydroxyl group.
Total Synthesis Approaches to Complex Scaffolds Incorporating the 4-Methoxy-1,3-benzenediol Moiety
The 4-Methoxy-1,3-benzenediol moiety can be a key structural component of more complex natural products or biologically active molecules. whiterose.ac.uksemanticscholar.orgsnf.chresearchgate.net In these cases, the synthesis of this moiety is part of a larger total synthesis effort. The strategies employed in total synthesis are often complex and require careful planning of each step to build the target molecule efficiently.
For example, the synthesis of natural products often involves the coupling of different molecular fragments. mdpi.com One of these fragments could be a derivative of 4-Methoxy-1,3-benzenediol. The synthesis of such a fragment would be carefully designed to allow for its subsequent incorporation into the larger molecular structure.
The challenges in total synthesis include achieving the correct stereochemistry and regiochemistry at each step. ysu.eduimperial.ac.ukpcbiochemres.comnumberanalytics.com The development of new synthetic methods and strategies is often driven by the need to access complex natural product scaffolds. snf.ch
Comparative Analysis of Synthetic Efficiency and Scalability across Diverse Methodologies
The selection of a synthetic route for this compound hinges on factors such as yield, reaction conditions, cost of starting materials, and ease of scale-up. While specific comparative studies for this exact molecule are not extensively detailed in publicly available literature, we can infer the potential for various approaches, including traditional chemical synthesis and chemoenzymatic methods.
One notable approach involves the acetylation of 4-methoxyresorcinol. A reported synthesis starts from isovanillin (B20041) acetate (B1210297), yielding 3-acetoxy-4-methoxyphenol with a significant yield of 87.5% Current time information in Bangalore, IN.. The commercial availability of this compound suggests that scalable production methods have been successfully implemented Current time information in Bangalore, IN..
A pertinent case study for scalability can be found in the synthesis of the structurally related compound, 4-acetoxy-3-methoxystyrene. A chemoenzymatic cascade has been developed for its scalable synthesis, achieving a 96% isolated yield on a 1-liter scale, producing 18.3 grams of the product researchgate.net. This process highlights the potential of combining enzymatic and chemical steps to create a highly efficient and scalable process researchgate.net. The use of a phenolic acid decarboxylase (PAD) in a renewable solvent like cyclopentyl methyl ether (CPME) presents a green and sustainable alternative to traditional chemical methods researchgate.net.
The table below provides a comparative overview of potential synthetic strategies, drawing parallels from related compounds to evaluate their efficiency and scalability.
| Methodology | Starting Materials | Key Steps | Reported Yield | Scalability Advantages | Potential Challenges |
| Chemical Synthesis | Isovanillin Acetate | Rearrangement/Hydrolysis | 87.5% Current time information in Bangalore, IN. | Established commercial production Current time information in Bangalore, IN.. | May involve harsh reagents or multi-step processes. |
| Chemoenzymatic Cascade | Ferulic Acid (example for a related structure) | Enzymatic decarboxylation followed by chemical acetylation. | 96% (for 4-acetoxy-3-methoxystyrene) researchgate.net | High yield, green solvent, reusable catalyst, demonstrated at the liter scale researchgate.net. | Requires development and optimization of the enzymatic step for the specific substrate. |
| Multi-step Chemical Synthesis | 4-Methylphenol (example for a related structure) | Acetylation, Fries rearrangement, methylation, etc. nih.gov | Good yields in individual steps. | Modular approach allowing for analogue synthesis. | Longer reaction sequences can lower overall yield and increase waste. |
The chemoenzymatic approach, as demonstrated for a similar molecule, offers significant advantages in terms of sustainability and efficiency for large-scale production. The ability to use renewable starting materials and solvents, coupled with the high selectivity of enzymes, can lead to cleaner reaction profiles and reduced downstream processing researchgate.net.
Design and Synthesis of Labeled Analogues for Mechanistic Investigations
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis researchgate.netchem-station.com. The synthesis of labeled analogues of this compound, for instance with deuterium (B1214612) (D) or Carbon-13 (¹³C), would provide significant insights into its chemical and biological transformations.
General strategies for the introduction of isotopic labels into phenolic compounds can be adapted for this compound. These methods include:
Deuterium Labeling: The introduction of deuterium can be achieved through various methods. For instance, H/D exchange reactions can be catalyzed by metals like palladium, allowing for selective deuteration at specific positions on the aromatic ring rsc.org. Another approach involves using deuterated reagents in the synthesis. For example, deuterated methyl iodide ([d₃]methyl iodide) can be used to introduce a deuterated methoxy group, a technique successfully applied in the synthesis of [d₃]vanillin nih.gov. This method could be directly applicable to precursors of this compound.
Carbon-13 Labeling: The synthesis of ¹³C-labeled analogues often involves starting with a ¹³C-labeled building block. For example, [¹³C₅]acetylacetone has been used as a precursor in the synthesis of [¹³C₅]curcumin nih.gov. Similarly, a ¹³C-labeled acetyl group could be introduced into 4-methoxyresorcinol using ¹³C-labeled acetic anhydride or acetyl chloride. Stable isotope labeling with ¹³C is a powerful technique for tracking the metabolism and biosynthesis of compounds like coenzyme Q, where ¹³C₆-ring-labeled precursors are utilized mdpi.comresearchgate.net.
The table below outlines potential strategies for the synthesis of labeled analogues of this compound.
| Labeled Analogue | Labeling Strategy | Precursor | Labeling Reagent | Potential Application |
| [d₃]-Methoxy-1,3-benzenediol 3-Acetate | Introduction of a deuterated methoxy group. | 3,4-Dihydroxybenzaldehyde derivative | [d₃]Methyl Iodide nih.gov | Mechanistic studies of demethylation reactions. |
| [d]-Ring Labeled this compound | Palladium-catalyzed H/D exchange. | This compound | Deuterium gas (D₂) or deuterated solvent | Elucidating electrophilic substitution mechanisms. |
| 4-Methoxy-1,3-benzenediol 3-[¹³C₂]-Acetate | Acetylation with a labeled reagent. | 4-Methoxyresorcinol | [¹³C₂]Acetic Anhydride | Tracing the fate of the acetyl group in metabolic studies. |
The availability of such labeled analogues would facilitate detailed mechanistic studies, for example, by using techniques like mass spectrometry and NMR spectroscopy to track the movement of atoms through a reaction or metabolic pathway scispace.com. The kinetic isotope effect observed with deuterated compounds can also provide valuable information about rate-determining steps in a reaction chem-station.com.
Mechanistic Elucidation of Reactions Involving 4 Methoxy 1,3 Benzenediol 3 Acetate
Hydrolysis Kinetics and Proposed Reaction Mechanisms of the Acetate (B1210297) Moiety
The acetate group in 4-Methoxy-1,3-benzenediol 3-Acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield acetic acid and 4-methoxy-1,3-benzenediol. This transformation can be catalyzed by either acids or bases, each following a distinct mechanistic route.
Under acidic conditions, the hydrolysis of the acetate ester proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the acetate group. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The proposed mechanism involves the following steps:
Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), forming a resonance-stabilized intermediate.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original phenolic ether linkage.
Elimination: The protonated phenol (B47542) (4-methoxy-1,3-benzenediol), a good leaving group, is eliminated, and the carbonyl double bond is reformed.
Deprotonation: A water molecule removes a proton from the resulting protonated acetic acid to regenerate the acid catalyst and form acetic acid.
Kinetic studies on analogous vinyl ether hydrolyses have provided insights into the factors governing these reactions. For instance, the acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene (B8803084) demonstrated a hydronium-ion isotope effect (kH/kD) of 3.39 and a Brønsted exponent α of 0.70. arkat-usa.org These values are typical for reactions where proton transfer is a key part of the rate-determining step, a principle that also applies to the hydrolysis of the acetate moiety in this compound. arkat-usa.org The rate of hydrolysis is significantly influenced by the stability of the carbocation-like transition state. arkat-usa.org
In the presence of a base, such as hydroxide (B78521) (OH⁻), the hydrolysis of the acetate ester occurs via a saponification mechanism. This pathway is generally faster and irreversible compared to the acid-catalyzed route.
The mechanism is as follows:
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide ion (the anion of 4-methoxy-1,3-benzenediol) as the leaving group.
Proton Transfer: The phenoxide ion, being a relatively strong base, deprotonates the newly formed acetic acid, resulting in the formation of a resonance-stabilized carboxylate (acetate) and the neutral 4-methoxy-1,3-benzenediol. This final acid-base step is essentially irreversible and drives the reaction to completion.
The acylation of benzenediols, the reverse reaction of hydrolysis, can be efficiently catalyzed by bases like NaOH, KOH, and K₂CO₃, underscoring the role of basic conditions in promoting reactions at the ester linkage. researchgate.net
Transacetylation and Rearrangement Reactions
The acetyl group of this compound can undergo migration to other positions on the aromatic ring or transfer to other molecules. A key example of an intramolecular rearrangement is the Fries rearrangement. While typically applied to aryl esters to form hydroxy aryl ketones, the principles can be extrapolated. nih.gov This reaction is catalyzed by Lewis acids (e.g., AlCl₃) and involves the generation of an acylium ion electrophile which then attacks the aromatic ring. nih.govlkouniv.ac.in
In the context of this compound, a Fries-type rearrangement could potentially lead to the formation of an acetophenone (B1666503) derivative. The position of the new C-C bond would be governed by the directing effects of the hydroxyl and methoxy (B1213986) groups already on the ring.
Acid-catalyzed rearrangements in similar quinol systems have shown that the acetoxyl group can migrate. oup.com For example, the acid-catalyzed rearrangement of 4-perfluoroalkyl-4-quinols in acetic anhydride (B1165640) can result in both 1,2- and 1,3-migration of the acetoxyl group. oup.com This suggests that under certain acidic conditions, the acetate on this compound could potentially rearrange to the adjacent carbon, although this is less common than the standard Fries rearrangement.
Transesterification, or the transfer of the acetyl group to another alcohol, can also occur, particularly under acid or base catalysis. researchgate.net
Electrophilic Aromatic Substitution (EAS) Patterns of the Aromatic Core
The aromatic core of 4-Methoxy-1,3-benzenediol (the parent molecule after hydrolysis) is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two hydroxyls and one methoxy group. lkouniv.ac.in These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic. lkouniv.ac.inlumenlearning.com
The directing effects of these substituents are as follows:
-OH (Hydroxyl): A very strong activating group, ortho, para-directing. lkouniv.ac.in
-OCH₃ (Methoxy): A strong activating group, ortho, para-directing. lkouniv.ac.in
In 4-methoxy-1,3-benzenediol, the substituents are at positions 1 (-OH), 3 (-OH), and 4 (-OCH₃). The available positions for substitution are C2, C5, and C6.
Position C2: Ortho to the C1-OH and para to the C4-OCH₃. This position is strongly activated by both groups.
Position C5: Ortho to the C4-OCH₃ and meta to both hydroxyl groups. This position is activated.
Position C6: Ortho to the C1-OH and meta to the C4-OCH₃. This position is also activated.
When multiple activating groups are present, the strongest activator typically directs the substitution. lkouniv.ac.in In this case, the two hydroxyl groups are the most powerful activators. The directing effects are additive, making the C2 position, which is ortho or para to two activating groups, the most likely site for electrophilic attack. The C6 position is also highly activated (ortho to one -OH). An example is the iodination of 5-methoxy-1,3-benzenediol (a similar structure) which, in the presence of H₂O₂, yields the 4-iodo product, demonstrating substitution at the position between the two hydroxyl groups. rasayanjournal.co.in
Interactive Table: Directing Effects in Electrophilic Aromatic Substitution
| Position | Activating Groups (Ortho/Para) | Deactivating Groups (Meta) | Predicted Reactivity |
| C2 | C1-OH (ortho), C4-OCH₃ (para) | C3-OH (meta) | Very High |
| C5 | C4-OCH₃ (ortho) | C1-OH (meta), C3-OH (meta) | Moderate |
| C6 | C1-OH (ortho) | C3-OH (meta), C4-OCH₃ (meta) | High |
Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed readily, often without the need for harsh catalysts due to the highly activated nature of the ring. lumenlearning.comuomustansiriyah.edu.iq
Oxidative and Reductive Transformations of the Methoxybenzenediol Framework
The diol and methoxy functionalities of the core structure make it susceptible to both oxidation and reduction reactions.
Oxidative Transformations: Phenols and particularly benzenediols (hydroquinones and resorcinols) are readily oxidized. atamankimya.com The 1,3-diol (resorcinol) moiety in 4-methoxy-1,3-benzenediol can be oxidized, though it is generally less susceptible to oxidation than 1,2- or 1,4-diols. However, under appropriate conditions with oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, oxidation can occur, potentially leading to the formation of quinone-like structures or ring-opening products. The presence of the activating methoxy group further facilitates oxidation. Enzymatic oxidation using unspecific peroxygenases (UPOs) can also lead to oxyfunctionalization, forming more hydroxylated derivatives or quinones. uef.fi
Reductive Transformations: Reduction of the methoxybenzenediol framework primarily involves the aromatic ring. Catalytic hydrogenation, using catalysts like nickel, platinum, or palladium under hydrogen pressure, can reduce the benzene ring to a substituted cyclohexane (B81311) ring. msu.edu The reduction of benzenediols like resorcinol (B1680541) can lead to cyclohexanediols or, through ketonization of intermediate enols, to cyclohexanediones. msu.edu The methoxy and hydroxyl groups would remain, yielding a poly-functionalized cyclohexane derivative.
If the molecule were first oxidized to a quinone or an aryl ketone (e.g., via Fries rearrangement), these functionalities could be selectively reduced. Aryl ketones can be reduced to alkyl groups using methods like the Clemmensen or Wolff-Kishner reduction, or to secondary alcohols using reducing agents like sodium borohydride. msu.edu
Radical Reaction Pathways and Their Stereochemical Implications
Radical reactions can be initiated on the 4-Methoxy-1,3-benzenediol framework, typically under conditions involving heat, UV light, or radical initiators. tutoring-blog.co.uk
Potential radical pathways include:
Hydrogen Abstraction from Phenolic -OH: The hydrogen atoms of the phenolic hydroxyl groups are susceptible to abstraction by radicals, forming phenoxy radicals. These radicals are stabilized by resonance, with the unpaired electron delocalized into the aromatic ring.
Benzylic-type Radical Formation: While there is no alkyl side chain, the methyl group of the methoxy ether linkage is analogous to a benzylic position. Radical halogenation, for instance, could potentially occur at this position, though less readily than at a true benzylic carbon. uomustansiriyah.edu.iqmsu.edu
Radical Addition to the Ring: Under forceful conditions, radicals can add to the aromatic ring, temporarily disrupting aromaticity. msu.edu
Stereochemical Implications: When a radical reaction creates a new stereocenter, the stereochemical outcome is often a racemic mixture. youtube.com For example, if a radical substitution were to occur at a prochiral center, the intermediate radical is typically planar (sp² hybridized). youtube.com The incoming group can then attack from either face of the plane with equal probability, leading to a mixture of enantiomers. youtube.com If a radical reaction were to occur on the methyl group of the methoxy moiety (e.g., substitution of a hydrogen), no stereocenter would be formed. However, subsequent reactions of a modified side chain could have stereochemical consequences.
Advanced Spectroscopic and Structural Characterization of 4 Methoxy 1,3 Benzenediol 3 Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For 4-Methoxy-1,3-benzenediol 3-Acetate, both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of each atom.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons reveal the connectivity and spatial relationships within the molecule. The aromatic protons typically appear as distinct signals in the downfield region, while the methoxy (B1213986) and acetate (B1210297) methyl protons resonate in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The positions of the signals for the aromatic carbons, the methoxy carbon, the ester carbonyl carbon, and the acetate methyl carbon confirm the carbon skeleton of the molecule.
While specific spectral data for this compound is not extensively published, data for structurally similar compounds, such as 4-acetyl-2-methoxyphenyl acetate, can offer insights into the expected chemical shifts. chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 100 - 155 |
| Methoxy (-OCH₃) | ~3.8 | ~56 |
| Acetate (-COCH₃) | ~2.3 | ~21 |
| Ester Carbonyl (C=O) | - | ~169 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. This is particularly useful for assigning the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a proton's signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule, such as linking the acetate group to the specific oxygen on the benzene (B151609) ring.
Conformational Analysis and Dynamic NMR Studies
Conformational analysis of this compound would investigate the preferred spatial arrangement of its substituent groups, particularly the rotation around the C-O bonds of the methoxy and acetate groups. Dynamic NMR (DNMR) studies could be employed to study the energy barriers associated with these rotations if they are slow on the NMR timescale. However, for a molecule of this size and flexibility at room temperature, it is likely that these rotations are fast, resulting in averaged NMR signals. There are no specific conformational or dynamic NMR studies reported for this compound in the surveyed literature.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions in the solid state.
FT-IR Spectroscopy is particularly useful for identifying characteristic vibrational modes. For this compound, the FT-IR spectrum would be expected to show:
A strong absorption band around 1760 cm⁻¹ corresponding to the C=O stretching of the ester functional group.
Absorptions in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations of the aromatic ring.
Bands in the 1250-1000 cm⁻¹ range associated with the C-O stretching vibrations of the ester and ether linkages.
C-H stretching vibrations for the aromatic and methyl groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |
| Ester C=O Stretch | ~1760 (Strong) | Weak |
| Aromatic C=C Stretch | 1600 - 1450 (Medium) | Strong |
| C-O Stretch (Ester/Ether) | 1250 - 1000 (Strong) | Medium |
| Aromatic C-H Stretch | 3100 - 3000 (Medium) | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 (Medium) | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₁₀O₄), HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. rsc.orgscispace.com
In addition to molecular formula confirmation, mass spectrometry provides information about the fragmentation pathways of the molecule upon ionization. This fragmentation pattern can serve as a molecular fingerprint and offer further structural confirmation. Common fragmentation pathways for this molecule might include:
Loss of the acetyl group as a ketene (B1206846) (CH₂=C=O).
Cleavage of the ester bond to lose an acetoxy radical.
Loss of a methyl radical from the methoxy group.
Analysis of these fragments helps to piece together the molecular structure. Electron ionization (EI) is a common technique that induces such fragmentation. nist.gov
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. mdpi.com
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces. This information is crucial for understanding the supramolecular assembly of the compound. For this compound, while it lacks strong hydrogen bond donors, weak C-H···O interactions could play a role in its crystal packing. There are currently no published X-ray crystal structures for this compound.
Chiroptical Spectroscopy for Chiral Derivatives and Enantiomeric Purity Assessment
This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if this molecule were to be used as a precursor for the synthesis of chiral derivatives, chiroptical spectroscopy would become an essential analytical tool.
For instance, if a chiral substituent were introduced to the molecule, techniques like circular dichroism (CD) spectroscopy could be used to:
Confirm the presence of chirality.
Determine the absolute configuration of the chiral centers, often in conjunction with theoretical calculations.
Assess the enantiomeric purity of the synthesized compound.
While not applicable to the parent compound, the principles of chiroptical spectroscopy are vital in the broader context of stereoselective synthesis and the characterization of chiral materials. beilstein-journals.org
Computational and Theoretical Chemistry Studies of 4 Methoxy 1,3 Benzenediol 3 Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Methoxy-1,3-benzenediol 3-Acetate, DFT calculations would provide valuable insights into its fundamental electronic and molecular properties.
Key Calculable Properties:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the compound's vibrational modes.
A hypothetical data table for DFT-calculated properties of this compound is presented below. It is important to note that these are representative values and would need to be confirmed by actual calculations.
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
Quantum Chemical Predictions of Reactivity and Reaction Pathways
Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. scienceopen.comnih.govrsc.org By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the kinetics and thermodynamics of chemical reactions. scienceopen.com
For this compound, these predictions could explore:
Susceptibility to Electrophilic and Nucleophilic Attack: Based on the calculated MEP and frontier orbital analysis, specific sites on the molecule that are more likely to participate in reactions can be identified.
Reaction Mechanisms: For reactions such as hydrolysis of the acetate (B1210297) group or electrophilic aromatic substitution, quantum chemistry can map out the step-by-step pathway, including the energy barriers for each step. nih.gov This allows for the prediction of the most favorable reaction pathways. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations would be particularly useful for understanding the conformational flexibility of this compound and the influence of its environment.
Areas of Investigation:
Conformational Analysis: Identification of the different stable conformations (rotamers) of the molecule and the energy barriers between them. This is crucial as the conformation can significantly impact a molecule's properties and reactivity.
Solvent Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the study of how the solvent influences the conformational landscape and the accessibility of reactive sites.
In Silico Screening for Interactions with Macromolecular Targets (non-biological, non-clinical applications)
In silico screening techniques, such as molecular docking, could be employed to predict the binding affinity and interaction modes of this compound with various non-biological macromolecular targets. This approach is valuable in materials science and other non-clinical fields.
Potential Applications:
Interactions with Polymers or Surfaces: Predicting how this compound might adsorb onto or interact with different material surfaces, which could be relevant for applications in coatings or functionalized materials.
Binding to Synthetic Receptors: Assessing the potential for this molecule to bind to synthetic host molecules, which is of interest in supramolecular chemistry.
Quantitative Structure-Activity Relationships (QSAR) for Structural Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. nih.gov While no specific QSAR studies on this compound were found, a hypothetical study could be designed.
Methodology:
Dataset of Analogues: A series of structurally similar compounds would be synthesized or identified.
Descriptor Calculation: For each analogue, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated.
Model Development: A statistical method, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with a measured property (e.g., a specific non-biological activity).
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired properties.
Chemical Transformations and Derivatization Strategies for 4 Methoxy 1,3 Benzenediol 3 Acetate
Modification of the Phenolic Hydroxyl Groups
The phenolic hydroxyl group in 4-Methoxy-1,3-benzenediol 3-Acetate is a primary site for chemical modification due to its acidity and nucleophilicity.
Etherification and Esterification Reactions
Etherification: The free phenolic hydroxyl group can be readily converted into an ether under various conditions. A common method is the Williamson ether synthesis, where the phenoxide, generated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile to displace a halide from an alkyl halide.
For instance, reaction with methyl iodide (CH₃I) would yield 1,3-dimethoxy-4-acetoxybenzene. The choice of the alkylating agent can introduce a wide variety of functionalities.
Esterification: Further esterification of the free hydroxyl group can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). For example, reacting this compound with acetyl chloride would produce 4-methoxy-1,3-phenylene diacetate. This reaction is often rapid and high-yielding. Esterification can also be used to introduce more complex acyl groups, thereby modifying the molecule's properties. nih.gov
Table 1: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Etherification | CH₃I, K₂CO₃ | 1,3-Dimethoxy-4-acetoxybenzene |
| Etherification | C₂H₅Br, NaH | 1-Ethoxy-4-methoxy-3-acetoxybenzene |
| Esterification | Acetyl chloride, Pyridine | 4-Methoxy-1,3-phenylene diacetate |
| Esterification | Benzoyl chloride, Et₃N | 3-Acetoxy-4-methoxy-1-benzoyloxybenzene |
Selective Oxidation and Reduction of Hydroxyl Functions
Selective Oxidation: The phenolic hydroxyl group is susceptible to oxidation. core.ac.uk Depending on the oxidant and reaction conditions, different products can be obtained. Mild oxidizing agents might lead to the formation of quinone-like structures, especially if the acetate (B1210297) group is first hydrolyzed. The presence of the electron-donating methoxy (B1213986) group activates the ring towards oxidation. It is important to note that harsh oxidizing conditions could lead to ring-opening or polymerization.
Reduction: The term "reduction of hydroxyl functions" in this context primarily refers to the deoxygenation of the phenolic hydroxyl group. This is a challenging transformation that typically requires converting the hydroxyl group into a better leaving group first. For instance, it could be converted to a tosylate or triflate, followed by catalytic hydrogenation or reaction with a hydride source.
A more relevant reduction for this molecule would be the cleavage of the acetate ester. This can be readily achieved by hydrolysis under acidic or basic conditions to regenerate the diol, 4-methoxyresorcinol. nih.gov Alternatively, reduction with a reagent like lithium aluminum hydride (LiAlH₄) would reduce the ester to an alcohol, also yielding 4-methoxyresorcinol after workup.
Functionalization of the Aromatic Ring
The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating effects of the hydroxyl and methoxy groups.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The hydroxyl and methoxy groups are ortho, para-directing. uci.edumasterorganicchemistry.com Given the substitution pattern, incoming electrophiles will preferentially substitute at positions 2, 5, and 6. The exact position of substitution will be influenced by steric hindrance and the specific directing effects of the functional groups. Common EAS reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent can introduce halogen atoms onto the ring.
Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl and alkyl groups, respectively. ias.ac.ingoogleapis.com However, the presence of the free hydroxyl group can sometimes interfere with these reactions.
Nucleophilic Aromatic Substitution (NAS): Generally, electron-rich aromatic rings like this are not susceptible to nucleophilic aromatic substitution unless a good leaving group (like a halide) is present on the ring and the ring is activated by strong electron-withdrawing groups. walisongo.ac.idlibretexts.orgbyjus.com Therefore, direct NAS on this compound is unlikely. However, if the molecule were first halogenated, subsequent NAS reactions could be possible under specific conditions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Potential Product(s) |
|---|---|---|
| Bromination | Br₂ | Bromo-4-methoxy-1,3-benzenediol 3-acetate |
| Nitration | HNO₃/H₂SO₄ | Nitro-4-methoxy-1,3-benzenediol 3-acetate |
| Acylation | CH₃COCl, AlCl₃ | Acetyl-4-methoxy-1,3-benzenediol 3-acetate |
Direct C-H Functionalization Approaches
Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials. nih.govumich.edusigmaaldrich.com For phenolic compounds, transition metal-catalyzed reactions (e.g., using palladium, rhodium, or ruthenium) have been developed for the ortho-C-H functionalization. nih.govrsc.org These reactions often employ a directing group to guide the catalyst to a specific C-H bond. In the case of this compound, the phenolic hydroxyl group itself or a derivative could potentially act as a directing group to functionalize the C-H bond at the 2-position.
Formation of Polymeric and Oligomeric Materials Incorporating the 4-Methoxy-1,3-benzenediol Moiety
The resorcinol (B1680541) moiety is a well-known building block for polymers and oligomers, most notably in the formation of resorcinol-formaldehyde resins. researchgate.net
By analogy, 4-Methoxy-1,3-benzenediol (the parent diol of the title compound) can be expected to undergo polymerization reactions. For instance, condensation with aldehydes or ketones can lead to the formation of novolac-type or resole-type polymers. nih.govresearchgate.netnih.gov The presence of the methoxy group would influence the reactivity of the ring and the properties of the resulting polymer.
Furthermore, the di-functional nature of 4-methoxyresorcinol (after hydrolysis of the acetate) allows for its incorporation into polyesters and polycarbonates through reactions with dicarboxylic acids (or their derivatives) and phosgene (B1210022) (or its equivalents), respectively. The resulting polymers would have the 4-methoxy-1,3-phenylene unit as a repeating structural motif, which could impart specific thermal and mechanical properties. High-molecular-weight conjugates of resorcinol derivatives have been explored for their potential applications. google.com
Synthesis of Heterocyclic Compounds and Other Complex Scaffolds Using this compound as a Building Block
The unique substitution pattern of this compound, featuring a free hydroxyl group ortho and para to an activating methoxy group, and a protected hydroxyl group, makes it a valuable starting material for the construction of various heterocyclic systems. Key to its utility is the ability to selectively involve the different functional groups in cyclization reactions, leading to coumarins, chromones, benzofurans, and other complex structures.
A common initial step in many of these syntheses is the hydrolysis of the acetate group to unmask the second hydroxyl group, yielding 4-methoxyresorcinol. This dihydroxy intermediate is highly activated towards electrophilic substitution, facilitating cyclization reactions.
Synthesis of Coumarins via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. wikipedia.org While direct use of this compound is not extensively documented, the reaction would likely proceed via in situ hydrolysis of the acetate group to 4-methoxyresorcinol. The subsequent condensation with a β-ketoester, such as ethyl acetoacetate (B1235776), would lead to the formation of a 7-hydroxy-5-methoxycoumarin derivative.
The reaction mechanism involves an initial transesterification between the phenol (B47542) and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring, and subsequent dehydration to form the coumarin (B35378) ring system. wikipedia.org The presence of two hydroxyl groups in the resorcinol intermediate strongly directs the cyclization to the positions ortho to these groups.
For instance, the reaction of resorcinol with ethyl acetoacetate is a standard method for preparing 7-hydroxy-4-methylcoumarin. grafiati.comresearchgate.net By analogy, using 4-methoxyresorcinol (derived from the hydrolysis of the starting acetate) would be expected to yield 7-hydroxy-5-methoxy-4-methylcoumarin. The regioselectivity is governed by the strong activating and directing effects of the hydroxyl and methoxy groups.
Table 1: Representative Pechmann Condensation for Coumarin Synthesis
| Starting Phenol (precursor) | β-Ketoester | Acid Catalyst | Product |
| This compound (hydrolyzed in situ) | Ethyl acetoacetate | Sulfuric acid | 7-Hydroxy-5-methoxy-4-methylcoumarin |
| This compound (hydrolyzed in situ) | Ethyl benzoylacetate | Lewis Acid (e.g., ZnCl₂) | 7-Hydroxy-5-methoxy-4-phenylcoumarin |
This table presents expected products based on established Pechmann condensation reactions with analogous resorcinol derivatives.
Synthesis of Chromones via Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction provides a route to chromones and is particularly relevant for this compound. This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) and its sodium salt. ias.ac.in A key preliminary step would be the Fries rearrangement of this compound to generate the necessary o-hydroxyacetophenone intermediate.
The Fries rearrangement of the starting acetate would yield 2-acetyl-4-methoxy-1,3-benzenediol. Subsequent treatment of this intermediate under Kostanecki-Robinson conditions (e.g., with acetic anhydride and sodium acetate) would lead to the formation of a 2-methylchromone. The reaction proceeds through the formation of an enol ester, followed by an intramolecular cyclization and elimination. researchgate.net
The substitution pattern of the resulting chromone (B188151) would be 5,7-dihydroxy-6-methoxy-2-methylchromone, a scaffold present in some natural products.
Table 2: Proposed Kostanecki-Robinson Pathway for Chromone Synthesis
| Precursor | Reaction 1 | Intermediate | Reaction 2 | Product |
| This compound | Fries Rearrangement (e.g., AlCl₃) | 2-Acetyl-4-methoxy-1,3-benzenediol | Kostanecki-Robinson (Ac₂O, NaOAc) | 5,7-Dihydroxy-6-methoxy-2-methylchromone |
| This compound | Fries Rearrangement (e.g., AlCl₃) | 2-Acetyl-4-methoxy-1,3-benzenediol | Kostanecki-Robinson (Benzoic anhydride, Sodium benzoate) | 5,7-Dihydroxy-6-methoxy-2-phenylchromone (a flavone) |
This table outlines a plausible synthetic route based on the known Fries rearrangement and Kostanecki-Robinson reaction.
Synthesis of Furanocoumarins and Benzofurans
The structure of this compound also lends itself to the synthesis of furan-containing heterocycles, such as furanocoumarins and benzofurans. Furanocoumarins are a significant class of natural products with diverse biological activities. nih.gov
A synthetic strategy towards furanocoumarins could involve the initial hydrolysis of the acetate, followed by selective functionalization at the C-2 position of the resulting 4-methoxyresorcinol. For example, an allylation reaction followed by oxidative cyclization is a common method for constructing the furan (B31954) ring.
Alternatively, a route analogous to the synthesis of 4-Methoxy-7H-Furo[3,2-g] Current time information in Bangalore, IN.benzopyran-7-one can be envisioned. rasayanjournal.co.in This involves the etherification of phloroglucinol, followed by iodination and a Pechmann condensation. Starting with 4-methoxyresorcinol, a similar sequence of iodination and condensation with a suitable partner like ethyl propiolate could lead to a furanocoumarin scaffold.
The synthesis of substituted benzofurans can also be achieved. researchgate.net One approach involves the O-alkylation of the free hydroxyl group with an α-halo ketone, followed by an intramolecular cyclization. The electron-rich nature of the benzene (B151609) ring in the hydrolyzed precursor facilitates this type of reaction.
Table 3: Potential Routes to Furan-Containing Heterocycles
| Precursor (hydrolyzed) | Reagent 1 | Intermediate | Reagent 2 | Product Class |
| 4-Methoxyresorcinol | Allyl bromide, base | 2-Allyl-4-methoxy-1,3-benzenediol | Oxidizing agent (e.g., OsO₄/NaIO₄) | Dihydrofuranobenzofuran derivative |
| 4-Methoxyresorcinol | I₂, H₂O₂ | 2-Iodo-4-methoxy-1,3-benzenediol | Ethyl propiolate, ZnCl₂ | Furanocoumarin |
| 4-Methoxyresorcinol | Chloroacetone, K₂CO₃ | 3-(2-oxopropoxy)-4-methoxyphenol | Acid catalyst (e.g., PPA) | Substituted Benzofuran |
This table illustrates potential synthetic pathways to furan-containing heterocycles based on established methodologies.
Advanced Analytical Methodologies for the Detection and Quantification of 4 Methoxy 1,3 Benzenediol 3 Acetate
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic techniques are paramount for isolating 4-Methoxy-1,3-benzenediol 3-Acetate from intricate sample matrices. Gas chromatography and high-performance liquid chromatography are the most prominently used methods, each offering distinct advantages for the analysis of phenolic compounds. chula.ac.thescholarship.org
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. matec-conferences.org The development of a robust GC-MS method involves careful optimization of several parameters to achieve high sensitivity, selectivity, and reproducibility. researchgate.net
A critical step in the GC-MS analysis of phenolic compounds is often derivatization. inforang.comjfda-online.com This chemical modification is employed to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior. jfda-online.com For this compound, derivatization of the free hydroxyl group, for instance through silylation to form a trimethylsilyl (B98337) (TMS) ether, can lead to sharper peaks and enhanced sensitivity. inforang.com The introduction of a TMS group typically results in characteristic mass spectral fragmentation patterns, with prominent ions at [M-15]⁺, corresponding to the loss of a methyl group from the TMS moiety. inforang.com
The choice of the GC column is another crucial factor. Capillary columns with nonpolar or intermediate polarity stationary phases, such as those based on polysiloxanes (e.g., HP-1, HP-5MS), are commonly used for the separation of phenolic compounds. chula.ac.thinforang.com Temperature programming, where the column temperature is gradually increased during the analysis, is essential for resolving complex mixtures containing analytes with a wide range of boiling points. chula.ac.th
The mass spectrometer detector provides confirmation of the analyte's identity through its unique mass spectrum. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the methoxy (B1213986) and acetate (B1210297) groups.
Table 1: Illustrative GC-MS Method Parameters for Phenolic Compound Analysis
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 80 °C, ramped to 280 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Derivatization | Silylation with a reagent like MSTFA |
This table represents typical starting conditions for the analysis of phenolic compounds by GC-MS and would require specific optimization for this compound.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV-DAD, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile. inforang.com When coupled with advanced detectors like a Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS), HPLC provides both quantitative and qualitative information with high specificity. scispace.com
For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724). Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with varying polarities.
The UV-DAD detector can identify and quantify this compound by its characteristic UV absorbance spectrum. Phenolic compounds generally exhibit strong absorbance in the UV region, typically around 280 nm.
For enhanced selectivity and sensitivity, particularly in complex matrices, coupling HPLC with a mass spectrometer is the preferred approach. scispace.com HPLC-MS/MS, using techniques like electrospray ionization (ESI), allows for the selection of the precursor ion of this compound and the monitoring of its specific product ions after fragmentation. This multiple reaction monitoring (MRM) mode provides excellent selectivity and low detection limits.
Table 2: Representative HPLC Method Parameters for Phenolic Compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-DAD at 280 nm and/or ESI-MS/MS |
This table provides a general starting point for HPLC method development for phenolic compounds. The specific gradient and other parameters would need to be optimized for this compound.
Sample Preparation and Enrichment Strategies for Trace Analysis
The accurate determination of this compound, especially at trace levels, necessitates effective sample preparation and enrichment. inforang.com The primary goals of sample preparation are to remove interfering matrix components and to concentrate the analyte to a level that is detectable by the analytical instrument.
Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and enrichment of phenolic compounds from various sample matrices. rsc.org For this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be suitable. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. The choice of solvents for washing and elution is critical for achieving good recovery and a clean extract.
Other sample preparation techniques that could be applicable include liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME), though SPE is often preferred due to its efficiency, lower solvent consumption, and potential for automation.
Spectrophotometric and Electrochemical Methods for Quantitative Analysis
While chromatographic methods are generally preferred for their high selectivity, spectrophotometric and electrochemical methods can also be employed for the quantitative analysis of phenolic compounds, including potentially this compound.
Spectrophotometric methods are typically based on color-forming reactions of the phenolic group. For instance, the Folin-Ciocalteu reagent can be used for the determination of total phenolic content, though it is not specific for a single compound. A specific colorimetric method for this compound would require the development of a selective chromogenic reaction.
Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, can be highly sensitive for the detection of electroactive compounds. mdpi.com The phenolic hydroxyl group in this compound is susceptible to oxidation, which could form the basis of an electrochemical detection method. The potential at which the compound is oxidized would provide a degree of selectivity. These methods can be particularly advantageous when coupled with HPLC (HPLC-ED) for enhanced selectivity and sensitivity.
Validation of Analytical Procedures: Accuracy, Precision, and Detection Limits
The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. rsc.org For the analysis of this compound, the validation process would involve assessing several key parameters in accordance with international guidelines. europa.eu
Accuracy refers to the closeness of the measured value to the true value. It is typically determined by analyzing a certified reference material or by performing recovery studies on a sample matrix spiked with a known amount of the analyte.
Precision describes the degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (LOD) is the lowest concentration of the analyte that can be reliably detected by the analytical method. Quantification Limit (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio of the analytical signal.
Table 3: Key Validation Parameters and Their Significance
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | Agreement among a series of measurements. | RSD < 15% |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution of the analyte peak from interfering peaks |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
The rigorous validation of these parameters ensures that the analytical method for this compound is accurate, reliable, and fit for its intended application. scispace.comrsc.org
Applications and Functional Roles of 4 Methoxy 1,3 Benzenediol 3 Acetate in Diverse Chemical Disciplines Non Clinical Focus
Role as a Key Synthetic Intermediate in Organic Synthesis
4-Methoxy-1,3-benzenediol 3-acetate, also known as 4-methoxy-resorcinol 3-acetate, is a valuable compound in the field of organic synthesis. lookchem.comamericanchemicalsuppliers.com Its unique molecular structure, featuring a methoxy (B1213986) group and an acetate (B1210297) group on a benzenediol framework, makes it a versatile building block for the creation of more complex molecules. lookchem.com
Precursor to Agrochemicals and Specialty Chemicals
While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules relevant to the agrochemical industry. For instance, methoxyphenol derivatives are used as intermediates in the synthesis of certain agrochemicals. atamanchemicals.com The core structure of 4-methoxy-1,3-benzenediol itself is a feature in some compounds investigated for their pesticidal or herbicidal properties. pageplace.deijprajournal.com The potential for this compound to be a precursor lies in its ability to be chemically modified to produce a variety of derivatives.
Building Block for Pharmaceutical Intermediates (excluding clinical data)
The synthesis of pharmaceutical intermediates is a significant application of this compound. It serves as a starting material in multi-step synthetic pathways to create more complex molecules with potential therapeutic applications. For example, it is a key intermediate in the synthesis of 4-methoxy-1,3-benzenediolylhydrazones, a class of compounds that have been evaluated for their biological activities. nih.govnih.gov The synthesis involves the transformation of the acetate group and further reactions on the aromatic ring to build the desired molecular framework. nih.gov This highlights the compound's utility in medicinal chemistry research for the development of novel chemical entities.
Applications in Material Science and Polymer Chemistry
The reactivity of the hydroxyl and methoxy groups, along with the aromatic ring of 4-methoxy-1,3-benzenediol and its derivatives, provides opportunities for its use in the development of new materials and polymers.
Monomer in the Synthesis of Functional Polymers and Resins
Phenolic compounds, such as benzenediols, are well-known monomers in the production of various resins. vscht.cz Specifically, 1,3-benzenediol (resorcinol) is a trifunctional monomer that can lead to the formation of crosslinked polymers. vscht.cz While direct polymerization of this compound is not a common example, its underlying structure is relevant. The hydroxyl group can participate in polycondensation reactions. vscht.cz The presence of the methoxy group can influence the properties of the resulting polymer, such as its solubility and thermal stability. The general class of benzenediols can be used in the formation of polymers like polybenzoxazines, which are known for their high thermal stability and desirable mechanical properties. researchgate.net
Precursor for Optically Active Materials and UV Filters
Derivatives of 4-methoxy-1,3-benzenediol are utilized as precursors for materials with specific optical properties, including UV filters. For example, compounds containing the 4-methoxyphenyl (B3050149) moiety are integral to the structure of certain UV absorbers like Bemotrizinol. The synthesis of such UV filters involves creating a larger molecular structure where the methoxyphenyl group contributes to the molecule's ability to absorb UV radiation. google.com This makes derivatives of 4-methoxy-1,3-benzenediol valuable in the development of sunscreens and other light-sensitive materials.
Mechanistic Studies of Enzymatic Biotransformations
4-Methoxy-1,3-benzenediol and related compounds serve as substrates in studies investigating the mechanisms of enzymatic reactions. These studies are crucial for understanding how enzymes function and for developing new biocatalytic processes.
Research has explored the oxyfunctionalization of anisole (B1667542) and its reaction products, including methoxyphenols and methoxybenzenediols, using unspecific peroxygenases (UPOs). nih.gov In these studies, 4-methoxyresorcinol (4-methoxy-1,3-benzenediol) was identified as an aromatic hydroxylation product. nih.gov Such biotransformations demonstrate the potential of enzymes to modify the structure of these phenolic compounds, leading to the formation of various hydroxylated and demethylated products. nih.gov These mechanistic studies provide insights into the reaction pathways and the selectivity of different enzymes, which is valuable for the development of green chemistry applications. nih.gov
Substrate Specificity and Regioselectivity in Esterase- and Lipase-Catalyzed Reactions
The enzymatic hydrolysis of esters, a cornerstone of biocatalysis, offers a mild and selective alternative to chemical methods. Within this context, this compound emerges as a valuable substrate for investigating the specificity and regioselectivity of various hydrolases, particularly esterases and lipases. These enzymes are widely employed in organic synthesis for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. lookchem.com
Lipases, in particular, have demonstrated considerable versatility in catalyzing a broad range of reactions beyond their physiological role of fat hydrolysis. nih.gov Their application in the kinetic resolution of racemic mixtures is a prominent example of their synthetic utility. d-nb.info The efficiency and selectivity of these enzymatic reactions are profoundly influenced by several factors, including the nature of the enzyme, the substrate structure, the reaction medium, and the acylating agent. researchgate.net
Research into the enzymatic hydrolysis of acetylated phenolic compounds provides insights into how the substitution pattern on the aromatic ring affects enzyme activity. For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly impact the rate and selectivity of the hydrolysis. d-nb.info
In the realm of lignocellulose degradation, carbohydrate esterases (CEs) play a crucial role by hydrolyzing ester linkages between acetate or ferulic acid and the polysaccharide backbone. google.com Specifically, acetylxylan esterases catalyze the deacetylation of xylan, while feruloyl esterases release ferulic acid from arabinose side chains. google.com The study of substrates like this compound can contribute to a deeper understanding of the substrate-enzyme interactions that govern these important biological processes.
The following table summarizes the key enzymes involved in ester hydrolysis and their relevant characteristics:
| Enzyme Family | EC Number | Catalytic Function |
| Lipase | EC 3.1.1.3 | Hydrolysis of triacylglycerols |
| Acetylxylan Esterase | EC 3.1.1.72 | Hydrolysis of acetyl groups from polymeric xylan |
| Feruloyl Esterase | EC 3.1.1.73 | Hydrolysis of the 4-hydroxy-3-methoxycinnamoyl (feruloyl) group from an esterified sugar |
Investigation of Enzyme-Substrate Interactions via Spectroscopic Probes
Spectroscopic techniques are indispensable tools for elucidating the intricate interactions between enzymes and their substrates. Changes in the absorption spectra upon substrate binding or enzymatic transformation can provide valuable information about the reaction mechanism and the nature of the enzyme's active site.
For instance, the oxidation of phenolic compounds by laccases, a class of multi-copper oxidases, can be monitored spectrophotometrically. nih.govmdpi.com These enzymes exhibit broad substrate specificity, oxidizing various substituted phenols and aromatic amines. nih.gov The catalytic efficiency of laccases is influenced not only by the redox potential difference between the enzyme and the substrate but also by the steric fit of the substrate within the binding pocket. mdpi.com The study of methoxy-substituted phenols, such as derivatives of this compound, can help to delineate the relative contributions of electronic and steric factors to substrate recognition and turnover.
The interaction of metal ions with phenolic compounds, which can be investigated using UV-visible spectrophotometry, also offers a model for understanding enzyme-substrate binding. The chelation of a metal ion by a phenolic ligand often results in a noticeable shift in the absorption spectrum, indicating the formation of a complex. researchgate.net This principle can be extended to study how substrates like this compound interact with the active sites of metalloenzymes.
Furthermore, the enzymatic polymerization of arylamines, catalyzed by oxidoreductases like horseradish peroxidase, can be followed spectroscopically. nih.gov These reactions are of interest for the synthesis of conducting and redox-active polymers. nih.gov The substrate scope of these enzymes includes various substituted anilines, and understanding how substituents like methoxy groups influence the polymerization process is crucial for designing new materials.
Future Perspectives and Emerging Research Directions for 4 Methoxy 1,3 Benzenediol 3 Acetate
Development of Sustainable and Eco-Friendly Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For 4-Methoxy-1,3-benzenediol 3-Acetate, this translates into a shift away from traditional synthetic methods that may rely on harsh chemicals and energy-intensive conditions.
Future research will likely focus on several key areas:
Bio-based Feedstocks: A significant research avenue involves sourcing starting materials from renewable biomass. Lignocellulosic biomass, for instance, is a rich source of phenolic compounds like guaiacols and other methoxyphenols, which could serve as precursors. osti.govrsc.org Research into the efficient depolymerization of lignin (B12514952) and subsequent chemical or biological conversion to target molecules like 4-methoxyresorcinol (the precursor to the acetate) is a critical step. osti.gov Engineered microorganisms could also be developed to produce key intermediates from simple carbon sources like acetate (B1210297). acs.org
Green Solvents: The replacement of conventional, often volatile and toxic, organic solvents is a cornerstone of green synthesis. Research is exploring the use of bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for the extraction and reaction of phenolic compounds. researchgate.net Water or hydroalcoholic mixtures are also being investigated as benign reaction media for similar phenolic structures, significantly improving the environmental profile of the synthesis. researchgate.nettandfonline.com
Table 1: Comparison of Traditional vs. Sustainable Synthetic Paradigms
| Parameter | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Starting Materials | Petroleum-based | Renewable (e.g., biomass, bio-based acetate) osti.govacs.org |
| Solvents | Volatile Organic Compounds (VOCs) | Water, hydroalcoholic solutions, bio-solvents (e.g., 2-MeTHF) researchgate.netresearchgate.net |
| Reagents | Stoichiometric, often hazardous reagents | Catalytic reagents, milder bases (e.g., K2CO3) researchgate.nettandfonline.com |
| Energy Input | High temperature and pressure | Lower energy requirements, ambient conditions mdpi.com |
| Waste Output | High, often requiring disposal | Minimized, with potential for valorization |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern, efficient chemical synthesis. For this compound, the exploration of novel catalytic systems is expected to yield processes with higher efficiency, selectivity, and sustainability.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Future research will likely investigate the use of enzymes like laccases and peroxidases for the oxidation and functionalization of phenolic precursors. nih.govresearchgate.net These enzymes use molecular oxygen or hydrogen peroxide as oxidants, operating in aqueous systems at or near room temperature, which aligns perfectly with green chemistry goals. nih.gov Lipases could also be employed for the highly selective acetylation step, converting 4-methoxy-1,3-benzenediol to its 3-acetate derivative.
Heterogeneous Catalysis: The development of solid-supported catalysts is another promising direction. These catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. Research into designing heterogeneous catalysts, potentially using nanocatalysts, could control reaction pathways and enhance selectivity, preventing the formation of unwanted side-products. neliti.com
Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysts (PTCs) can significantly enhance reaction rates. The use of PTCs like tetrabutylammonium (B224687) bromide (TBAB) has been demonstrated in the synthesis of related methoxyphenol derivatives, suggesting their potential applicability in the synthesis of this compound to improve efficiency. nih.gov
Table 2: Potential Catalytic Systems for Future Synthesis
| Catalyst Type | Example(s) | Key Advantages |
|---|---|---|
| Biocatalysts | Laccases, Peroxidases, Lipases nih.gov | High selectivity, mild reaction conditions (aqueous, room temp.), low waste. |
| Heterogeneous Catalysts | Solid-supported metals, Nanocatalysts neliti.com | Easy separation and recyclability, enhanced stability, controlled selectivity. |
| Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB) nih.gov | Accelerates reactions in multiphase systems, improves yield. |
| Organocatalysts | Small organic molecules | Metal-free, avoids heavy metal contamination, often lower toxicity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry represents a paradigm change in chemical manufacturing. This approach offers numerous advantages for the synthesis of specialty chemicals like this compound.
Enhanced Control and Safety: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. This precise control leads to more consistent product quality and higher yields. The small reaction volumes at any given time also significantly enhance safety, particularly for highly exothermic or potentially hazardous reactions.
Scalability and Efficiency: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or using parallel reactor lines, which is much simpler than redesigning large batch reactors. This "scale-out" approach accelerates the transition from laboratory discovery to industrial production.
Integration and Automation: Flow chemistry platforms can be readily integrated with real-time monitoring and automated control systems. This allows for the rapid optimization of reaction conditions and the creation of self-optimizing systems, reducing development time and human error. Automated platforms can systematically explore a wide range of reaction parameters to quickly identify the optimal conditions for synthesizing or derivatizing this compound.
Table 3: Batch vs. Flow Synthesis Comparison
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Process Control | Limited, potential for hotspots | Precise control over temperature, pressure, mixing |
| Safety | Higher risk with large volumes | Inherently safer due to small reactor volume |
| Scalability | Complex, requires reactor redesign | Simpler, "scale-out" by extending run time |
| Efficiency | Often lower yields, more side products | Higher yields, improved selectivity |
| Automation | Difficult to integrate | Readily integrated with real-time analytics and control |
Advanced Computational Design of Derivatives with Tailored Chemical Properties
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. These techniques can be powerfully applied to the design of novel derivatives of this compound with specific, tailored properties.
Instead of relying solely on trial-and-error laboratory synthesis, researchers can now:
Predict Molecular Properties: Use quantum mechanics (QM) and molecular mechanics (MM) to predict the physicochemical properties, reactivity, and spectral signatures of potential derivatives.
Virtual Screening: Create large virtual libraries of derivatives and screen them computationally for desired characteristics, such as binding affinity to a biological target or specific material properties. This allows researchers to prioritize the most promising candidates for actual synthesis.
Mechanism Elucidation: Model reaction pathways to understand the mechanisms of synthesis and degradation. This knowledge can be used to optimize reaction conditions, increase yields, and design more stable molecules. The rearrangement of cycloadducts to form methoxyphenol derivatives, for example, can be studied computationally to predict outcomes with different acids. nih.gov
Interdisciplinary Research with Green Chemistry and Advanced Manufacturing
The most significant breakthroughs in the future production and application of this compound will emerge from the convergence of multiple scientific and engineering disciplines. This interdisciplinary approach involves a holistic view of the entire product lifecycle, from conception to final application.
Future research will integrate:
Green Chemistry: To ensure that the foundational synthetic routes are sustainable and environmentally benign. mdpi.com
Advanced Catalysis: To provide the selective and efficient chemical transformations needed.
Flow Chemistry & Automation: To create safe, efficient, and scalable manufacturing platforms.
Computational Chemistry: To guide the design of new molecules and processes, reducing the time and resources spent on experimental work.
Process Analytical Technology (PAT): To monitor and control the manufacturing process in real-time, ensuring consistent quality and efficiency.
By combining these fields, researchers can create a seamless pipeline from the computational design of a novel derivative of this compound to its automated, green, and efficient production in a continuous flow system. This integrated strategy represents the future of advanced chemical manufacturing, promising not only economic benefits but also significant progress in environmental sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Methoxy-1,3-benzenediol 3-Acetate with high purity?
- Methodology : Utilize regioselective acetylation of 4-Methoxy-1,3-benzenediol under anhydrous conditions with acetyl chloride in the presence of a base (e.g., pyridine). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v). Confirm purity via HPLC (>97% purity criteria) and structural integrity via -NMR (e.g., acetate proton resonance at δ 2.1–2.3 ppm) .
- Note : Avoid prolonged exposure to moisture to prevent hydrolysis of the acetate group .
Q. How can researchers ensure compound stability during storage and experimentation?
- Methodology : Store lyophilized this compound at 2–8°C in airtight, amber vials to prevent photodegradation and hydrolysis. For solution-phase experiments, use anhydrous solvents (e.g., DMSO or acetonitrile) and conduct stability assays via LC-MS over 24–72 hours to detect degradation products (e.g., free diol or acetic acid) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm).
- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 211.1) and fragmentation patterns.
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column .
Advanced Research Questions
Q. How does the acetate functional group influence reactivity in nucleophilic substitution or oxidation reactions?
- Methodology : Conduct comparative kinetic studies using the parent diol (4-Methoxy-1,3-benzenediol) and its acetate derivative. For example, monitor oxidation rates with KMnO under acidic conditions via UV-Vis spectroscopy (λ = 400–600 nm). The acetate group may sterically hinder nucleophilic attack at the adjacent hydroxyl position, altering reaction pathways .
Q. What challenges arise when studying its metabolic pathways in microbial or mammalian systems?
- Methodology : Use isotopic labeling (e.g., -acetate) to track metabolic fate via GC-MS or LC-HRMS. Challenges include distinguishing between enzymatic hydrolysis (yielding free diol) and oxidative metabolism. Pre-treat samples with esterase inhibitors (e.g., PMSF) to isolate non-enzymatic degradation .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert behavior)?
- Methodology :
- Experimental Design : Standardize assay conditions (e.g., pH, solvent concentration) to minimize variability. For antimicrobial studies, use broth microdilution assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, controlling for solvent cytotoxicity (e.g., DMSO ≤1% v/v).
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC values across studies. Consider synergistic effects with other phenolic derivatives, as seen in coumarin-based studies .
Critical Notes
- Contradictions in Stability : and emphasize low-temperature storage, while supplier data ( ) may lack detailed stability guidelines. Researchers should validate storage protocols empirically.
- Biological Activity : Discrepancies in antimicrobial efficacy (e.g., inert vs. active) may stem from assay-specific factors like microbial strain variability or compound solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
